![molecular formula C17H24N2O B5557551 3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)
3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol, also known as Brilliant Green, is a synthetic dye that has been widely used in various scientific research applications. It was first synthesized by August Wilhelm von Hofmann in 1856 and has since been used as a biological stain, a bacteriological indicator, and an antiseptic agent.
Aplicaciones Científicas De Investigación
Antimalarial Potential : A study by Nasr et al. (1978) synthesized derivatives of 3-ethylaminomethyl-2-methyl-4(1H)-quinolone, including 3-benzylaminomethyl-6-methoxy-2-methyl-4(1H)-quinolone, but found them inactive as antimalarials (Nasr, Nabih, & Burckhalter, 1978).
Chromatographic Analysis : Langenbeck, Möhring, and Dieckmann (1975) reported on the chromatographic properties of O-trimethylsilyl quinoxalinols, useful derivatives for gas chromatography of α-keto acids (Langenbeck, Möhring, & Dieckmann, 1975).
Photoluminescence and Electroluminescence : Sapochak et al. (2001) studied the photoluminescence, electroluminescence, and thermal properties of methyl substituted group III metal tris(8-quinolinolato) chelates, finding that methylation affects the photoluminescence quantum efficiency (Sapochak et al., 2001).
Cardiovascular Activity : Gupta and Misra (2008) synthesized derivatives of hexahydroquinoline, observing their activity on calcium channel antagonists, useful in cardiovascular applications (Gupta & Misra, 2008).
Cardiotonic Activity : Alabaster et al. (1989) synthesized 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives, evaluating their cardiotonic activity, with some compounds showing significant potency (Alabaster et al., 1989).
Anticancer Activity : Loriga, Vitale, and Paglietti (1998) prepared quinoxalines with methyleneanilino or methyleneaminobenzoylglutamate groups, observing moderate to strong cell-growth inhibition in vitro, suggesting potential anticancer applications (Loriga, Vitale, & Paglietti, 1998).
Apoptosis in Leukemia Cell Lines : Shenoy et al. (2007) studied a quinoline derivative, MDPTQ, observing its effectiveness against leukemia cell lines by inducing apoptosis through mitochondrial membrane potential alteration and reactive oxygen species increase (Shenoy, Vasania, Gopal, & Mehta, 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(diethylaminomethyl)-2,6,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-6-19(7-2)10-15-13(5)18-16-12(4)8-11(3)9-14(16)17(15)20/h8-9H,6-7,10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIXQXZUHNZVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(NC2=C(C=C(C=C2C1=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)
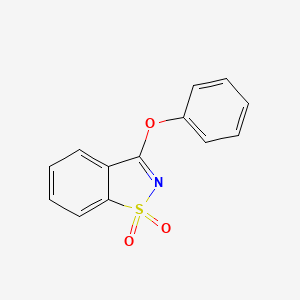
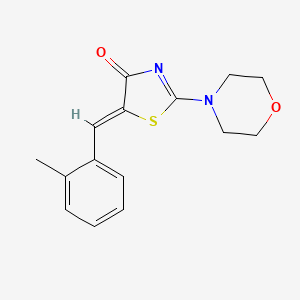
![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)
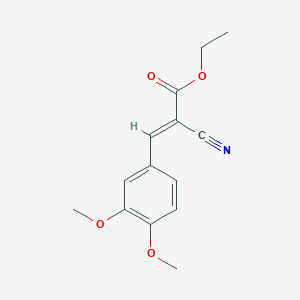

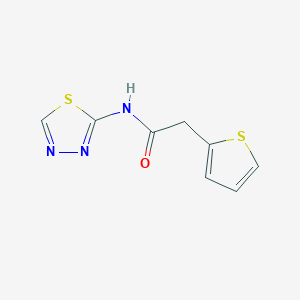
![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)


![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

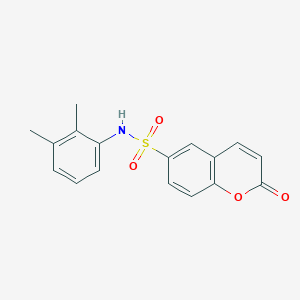
![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)
